4-(2-Benzylphenoxy)-3-fluoroaniline
Description
Contextualization within Aniline (B41778) and Phenoxy-based Chemical Space
The chemical identity of 4-(2-Benzylphenoxy)-3-fluoroaniline is deeply rooted in its constituent parts: the aniline framework and the diaryl ether (phenoxy) linkage.
Aniline and its Derivatives: Aniline, a primary arylamine, is a foundational building block in organic chemistry. google.com Its derivatives are ubiquitous in the development of pharmaceuticals, dyes, and polymers. google.comgoogle.com The amino group of aniline is a key functional handle for further chemical modifications, allowing for the construction of complex molecular scaffolds. In medicinal chemistry, the aniline moiety is present in numerous approved drugs and is often crucial for establishing interactions with biological targets. google.com
Phenoxy-based Chemical Space (Diaryl Ethers): The phenoxy group in the target molecule forms a diaryl ether structure. Diaryl ethers are recognized for their chemical stability and unique three-dimensional conformations. google.com This structural motif is prevalent in a variety of biologically active natural products and synthetic compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties. google.comnih.gov The synthesis of diaryl ethers is a significant area of research, with methods like the Ullmann condensation being classic approaches, while newer methods often employ metal catalysts to facilitate the carbon-oxygen bond formation. pharmint.net
The combination of these two scaffolds in this compound results in a molecule with a defined spatial arrangement and electronic properties, making it a candidate for investigation in various research programs.
Significance of Fluorine Substitution in Aromatic Systems
The presence of a fluorine atom on the aniline ring is a critical feature of this compound. The strategic incorporation of fluorine is a well-established and powerful tool in modern drug discovery and materials science.
Fluorine's high electronegativity and small size allow it to significantly alter a molecule's properties without adding substantial steric bulk. Key effects of fluorination include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block enzymatic degradation, thereby prolonging the compound's half-life in biological systems.
Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing the binding affinity and potency of a drug candidate.
Physicochemical Properties: Fluorination can modulate a molecule's lipophilicity and pKa (acid dissociation constant). These modifications can improve properties like membrane permeability and oral bioavailability.
In the context of this compound, the fluorine atom ortho to the amine and meta to the ether linkage can influence the electronic distribution and conformation of the entire molecule, which in turn can fine-tune its interaction with biological macromolecules. The development of fluorinated anilines as intermediates for pharmaceuticals and agrochemicals is an active area of chemical synthesis research. google.com
Overview of Research Domains Pertaining to the Compound and its Analogs
While specific research publications focusing exclusively on this compound are not abundant in public-domain literature, its structural characteristics strongly point to its relevance in several key research areas, primarily based on studies of its close analogs. Commercial listings indicate the compound is intended for medicinal purposes, reinforcing its role as a research chemical. pharmint.net
Inhibition of Protein Kinases: A major area of investigation for compounds with a substituted aniline or diaryl ether scaffold is the inhibition of protein kinases. nih.govgoogle.com Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Numerous FDA-approved kinase inhibitors feature aniline and diaryl ether motifs. For instance, compounds with structures analogous to this compound have been explored as inhibitors of receptor tyrosine kinases like VEGF-R and other kinases such as c-Abl and Bcr-Abl. google.com The general structure of a substituted pyrimidinylaminobenzamide, which often incorporates aniline-like fragments, is a common scaffold for kinase inhibitors. google.com The specific substitution pattern on the aniline ring is crucial for determining the potency and selectivity of kinase inhibition.
Antimicrobial and Anticancer Research: Fluorinated compounds and diaryl ethers are also investigated for their potential as antimicrobial and anticancer agents outside of kinase inhibition. nih.govnih.gov The incorporation of fluorine can enhance the biological activity of various chemical scaffolds. nih.gov Research on fluorinated analogs of natural products and other bioactive compounds has demonstrated the potential of this strategy to develop new therapeutic leads. nih.gov
The table below lists some related aniline compounds and their documented research applications, illustrating the chemical space in which this compound resides.
| Compound Name | CAS Number | Research Application/Relevance |
| 4-Fluoroaniline (B128567) | 371-40-4 | Precursor for fungicides and pharmaceuticals. google.com |
| 3-Fluoroaniline (B1664137) | 372-19-0 | Pharmaceutical intermediate. bindingdb.org |
| 3-Chloro-4-fluoroaniline | 367-21-5 | Intermediate for pharmaceuticals like Gefitinib. mdpi.com |
| Gefitinib | 184475-35-2 | Kinase inhibitor used in cancer therapy. nih.gov |
| Sorafenib | 284461-73-0 | Diaryl ether-containing kinase inhibitor. |
Structure
3D Structure
Properties
IUPAC Name |
4-(2-benzylphenoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO/c20-17-13-16(21)10-11-19(17)22-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEQQDVGOFRTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 4 2 Benzylphenoxy 3 Fluoroaniline
Strategies for Constructing the Diarylether Linkage
The formation of the central C-O-C diaryl ether bond is a critical step in the synthesis of 4-(2-Benzylphenoxy)-3-fluoroaniline. This can be achieved through several robust methods, primarily involving metal-catalyzed cross-coupling reactions or classical nucleophilic substitution.
Coupling Approaches (e.g., Ullmann and Buchwald-Hartwig variants)
Modern organic synthesis heavily relies on transition-metal-catalyzed reactions to form challenging bonds like diaryl ethers. The Ullmann and Buchwald-Hartwig reactions are prominent examples.
The Ullmann condensation is a classical method that uses copper as a catalyst to couple an aryl halide with a phenol (B47542). wikipedia.org Traditionally, these reactions require stoichiometric amounts of copper and high temperatures (often over 200 °C) in polar aprotic solvents like DMF or nitrobenzene. wikipedia.org Modern variations have improved the reaction's efficiency by using catalytic amounts of soluble copper(I) salts, such as CuI or Cu₂O, in the presence of ligands like diamines or β-diketones, which allow for milder reaction conditions. nih.govorganic-chemistry.org For the synthesis of a precursor to this compound, this would involve the coupling of 2-benzylphenol (B1197477) with an appropriately substituted and activated aryl halide.
| Component | Examples | Purpose |
|---|---|---|
| Copper Source (Catalyst) | CuI, Cu₂O, Copper Powder | Facilitates the C-O bond formation. |
| Aryl Halide | Aryl Iodides, Aryl Bromides (activated) | One of the coupling partners. Reactivity: I > Br > Cl. |
| Phenol | 2-Benzylphenol | The second coupling partner. |
| Base | K₂CO₃, Cs₂CO₃ | Deprotonates the phenol to form the active nucleophile. |
| Solvent | DMF, Toluene, Xylenes, NMP | High-boiling polar solvents are common. |
| Temperature | 100-210 °C | Typically requires significant thermal energy. |
The Buchwald-Hartwig C-O coupling represents a more modern, palladium-catalyzed alternative. wikipedia.org This reaction class offers significant advantages, including milder conditions, lower catalyst loadings, and broader substrate scope. acsgcipr.org The catalytic cycle involves a Pd(0) species, which undergoes oxidative addition with the aryl halide, followed by coordination of the phenoxide, and finally reductive elimination to form the diaryl ether and regenerate the catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success and has evolved through several "generations" to accommodate a wide range of substrates. wikipedia.orgacs.org
| Component | Examples | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. |
| Ligand | BINAP, XPhos, t-BuXPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Aryl Halide/Triflate | Aryl Bromides, Chlorides, Triflates | Electrophilic coupling partner. |
| Phenol | 2-Benzylphenol | Nucleophilic coupling partner. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Deprotonates the phenol. Strong, non-nucleophilic bases are preferred. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | Room Temperature to 120 °C | Generally milder than Ullmann conditions. |
Etherification Reactions involving Phenol and Benzyl (B1604629) Moieties
Beyond metal-catalyzed couplings, the diaryl ether linkage can be formed via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is particularly effective when the aromatic ring to be substituted is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), positioned ortho or para to a good leaving group, like a fluorine or chlorine atom.
In the context of synthesizing this compound, a plausible route involves reacting the sodium or potassium salt of 2-benzylphenol (the phenoxide) with a substrate like 1,2-difluoro-4-nitrobenzene. The highly electron-deficient nature of the aromatic ring facilitates the attack of the phenoxide, leading to the displacement of one of the fluorine atoms (typically the one para to the nitro group) to form 4-(2-benzylphenoxy)-3-fluoronitrobenzene. This intermediate can then be converted to the target aniline (B41778) in a subsequent step.
Introduction of the Fluoroaniline (B8554772) Moiety
The synthesis must also incorporate the 3-fluoroaniline (B1664137) portion of the molecule. This can be accomplished either by forming the amine on a pre-existing fluorinated ring or by introducing the fluorine atom onto an aniline-type precursor.
Amination Reactions on Fluorinated Aromatic Rings
The most common and practical method for introducing an aniline functional group is through the reduction of a nitro group. Following the SNAr or coupling strategies described in section 2.1, the intermediate 4-(2-Benzylphenoxy)-3-fluoronitrobenzene would be synthesized first. The final step is the chemical reduction of the nitro group to an amine. This is a high-yielding and well-established transformation in organic chemistry.
Several reagents can effect this reduction, with the choice depending on factors like functional group tolerance and scale. Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is a clean and efficient method. chemicalbook.com Other common methods include the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Regioselective Fluorination Strategies for Aniline Derivatives
Introducing a fluorine atom regioselectively onto a complex molecule is often more challenging than building the molecule with the fluorine already in place. Direct electrophilic fluorination of a 4-(2-benzylphenoxy)aniline precursor would likely yield a mixture of isomers, as the powerful activating effects of the amine and phenoxy groups would direct the incoming electrophile to multiple positions.
However, several methods for aromatic fluorination exist. The Balz-Schiemann reaction is a classical method that involves the conversion of an aromatic amine to a diazonium salt, followed by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt to yield the aryl fluoride. organic-chemistry.org More modern approaches utilize electrophilic fluorinating reagents such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®. organic-chemistry.org Achieving the desired regioselectivity for the fluorine to be installed at the 3-position would depend heavily on the directing effects of the existing substituents and may require a more elaborate strategy involving blocking groups. For this specific target molecule, this route is likely less efficient than starting with a pre-fluorinated building block.
Synthesis of Key Intermediates for this compound
2-Benzylphenol: This intermediate can be prepared through several methods. One common route is the Friedel-Crafts alkylation of phenol with benzyl chloride, though this can lead to mixtures of ortho and para isomers. A more controlled synthesis might involve the Fries rearrangement of phenyl benzyl ether or a directed ortho-metalation strategy. It is a commercially available solid used as a starting reagent in various syntheses. sigmaaldrich.comsigmaaldrich.comscbt.com
Fluorinated Precursors: A crucial building block is a fluorinated aromatic ring that can be incorporated into the final structure. A highly relevant intermediate is 3-fluoro-4-nitroaniline . Its synthesis can be achieved from N-(3-fluoro-4-nitrophenyl)-2,2-dimethyl-propionamide, which is deprotected via acid-catalyzed hydrolysis to yield the desired product. smolecule.comchemicalbook.com Another related precursor, 4-fluoro-3-nitroaniline , is synthesized via the direct nitration of p-fluoroaniline using a nitrating mixture in sulfuric acid. google.com The availability of such specifically substituted building blocks is essential for the convergent synthesis of complex molecules like this compound.
Preparation of Fluorinated Aniline Precursors (e.g., 3-Fluoroaniline)
The fluorinated aniline component, specifically 3-fluoroaniline, is a crucial precursor for the target molecule. organic-chemistry.orgorganic-chemistry.org Its synthesis can be approached through several established chemical transformations.
One prominent method involves the amination of m-fluorochlorobenzene. A patented process describes the reaction of m-fluorochlorobenzene with aqueous ammonia (B1221849) in the presence of a copper(I) oxide (Cu₂O) catalyst. researchgate.net The reaction is conducted under high temperature (165-175°C) and pressure (3.5-4 MPa) to achieve a high yield of 92%. researchgate.net
Another route starts from the more readily available m-chloroaniline. This process involves a Schiemann reaction to replace the amino group with fluorine, yielding m-fluorochlorobenzene, which is then subjected to amination to produce 3-fluoroaniline. researchgate.net
Alternatively, the reduction of a corresponding nitro compound, 3-fluoronitrobenzene, is a common and effective laboratory and industrial method. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) can efficiently reduce the nitro group to the primary amine, affording 3-fluoroaniline in high yield and purity. capes.gov.br These methods provide reliable access to the necessary fluorinated aniline precursor.
Synthesis of Benzylphenoxy-substituted Halide or Phenol Precursors
The second key intermediate is 2-benzylphenol. sigmaaldrich.comsigmaaldrich.comscbt.com This compound provides the benzylphenoxy moiety of the final product. The synthesis of 2-benzylphenol can be achieved through the Friedel-Crafts alkylation of phenol with benzyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to introduce the benzyl group onto the phenol ring, primarily at the ortho position.
Further functionalization to a halide, if needed for a particular coupling strategy, can be performed on the 2-benzylphenol. However, the most direct route to the final product involves the direct use of 2-benzylphenol in a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The pivotal step in synthesizing this compound is the formation of the diaryl ether bond between the two precursors. The most common strategies for this transformation are the Ullmann condensation and nucleophilic aromatic substitution (SₙAr).
The Ullmann-type reaction involves the copper-catalyzed coupling of 2-benzylphenol with an appropriately substituted halo-aniline derivative. organic-chemistry.org A plausible route would use 1-bromo-2-fluoro-4-nitrobenzene, which upon coupling with 2-benzylphenol yields a nitro-intermediate. Subsequent reduction of the nitro group provides the target aniline. Optimization of this reaction in an academic setting typically involves screening several parameters:
Catalyst System: While classic Ullmann reactions use copper powder, modern methods employ copper(I) salts like CuI, often in combination with a ligand such as 1,10-phenanthroline (B135089) or L-proline, to facilitate the reaction at lower temperatures and improve yields.
Base: A base is required to deprotonate the phenol. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and organic bases such as triethylamine.
Solvent: High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or pyridine (B92270) are typically used to ensure the reactants remain in solution and to facilitate the reaction at elevated temperatures (often 100-150°C).
Reactant Ratio: Adjusting the molar ratio of the phenol to the aryl halide can be crucial. Using a slight excess of the more accessible reactant can drive the reaction to completion.
Alternatively, a nucleophilic aromatic substitution (SₙAr) reaction is feasible if the aniline precursor is sufficiently activated. For example, reacting 2,4-difluoronitrobenzene (B147775) with the sodium or potassium salt of 2-benzylphenol would lead to the substitution of the fluorine atom para to the nitro group. The resulting 4-(2-benzylphenoxy)-3-fluoro-1-nitrobenzene can then be reduced to the final product. Optimization would focus on solvent and temperature control to maximize regioselectivity and yield.
Derivatization Strategies for Structural Modification of this compound
Once synthesized, this compound offers several sites for structural modification, enabling the creation of a library of related compounds for further research. The primary functional handle for derivatization is the aniline amino group (-NH₂).
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(4-(2-benzylphenoxy)-3-fluorophenyl)acetamide.
N-Alkylation and N-Arylation: The nucleophilic character of the amino group allows for its alkylation with alkyl halides or reductive amination with aldehydes and ketones. Palladium- or copper-catalyzed N-arylation reactions (e.g., Buchwald-Hartwig amination) could also be employed to introduce a second aryl group on the nitrogen atom.
Sulfonamide Formation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would produce the corresponding sulfonamide derivative.
Electrophilic Aromatic Substitution: The two phenyl rings and the aniline ring are susceptible to electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. The substitution pattern would be directed by the existing activating (amine and ether) and deactivating (fluoro) groups, as well as the bulky benzyl group, leading to a range of structurally diverse derivatives.
Computational Chemistry and Molecular Modeling Studies of 4 2 Benzylphenoxy 3 Fluoroaniline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a host of derived properties.
The electronic character of a molecule is dictated by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. chemrxiv.org
For 4-(2-Benzylphenoxy)-3-fluoroaniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, specifically on the nitrogen atom and the aromatic system, which are strong electron-donating groups. researchgate.netdocumentsdelivered.com The LUMO, conversely, would likely be distributed across the benzyl (B1604629) and phenoxy rings. The fluorine substituent, being highly electronegative, would influence the charge distribution across the aniline ring, subtly modulating the energies of these frontier orbitals. chemrxiv.org DFT calculations, such as those using the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), can precisely map these orbitals and quantify their energy levels. thaiscience.info
Table 1: Representative Frontier Orbital Energies for a Fluoroaniline (B8554772) Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.89 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.64 |
Data is representative of calculations performed on structurally similar fluoroaniline compounds. chemrxiv.orgthaiscience.info
The flexibility of this compound, arising from the rotatable bonds of the ether linkage and the benzyl group, means it can adopt numerous conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By systematically rotating the key dihedral angles—specifically the C-O-C-C and C-C-C-C bonds of the ether and benzyl groups, respectively—a potential energy surface can be generated.
Energy minimization calculations, typically performed using DFT methods, identify the lowest energy conformers, which are the most likely to be populated at equilibrium. mdpi.com For this molecule, key conformations would be defined by the relative orientations of the three aromatic rings. Steric hindrance between the benzyl group and the fluoroaniline ring will play a significant role in determining the most stable structures. mdpi.com The presence of the fluorine atom ortho to the ether linkage can also influence conformational preference through weak intramolecular interactions. umanitoba.ca
Table 2: Example of Relative Energies for Different Conformations of a Diaryl Ether Moiety
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Twisted) | 45° | 0.00 (Global Minimum) |
| B (Planar) | 0° | +3.5 |
| C (Perpendicular) | 90° | +1.8 |
Data is illustrative and based on general principles of conformational analysis for diaryl ethers. mdpi.com
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum by calculating the energies of electronic excitations from the ground state to various excited states. nih.gov The main absorption bands for this compound would be expected to arise from π-π* transitions within the aromatic systems.
Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net These theoretical predictions are highly valuable for interpreting experimental spectra, especially for complex molecules where signal assignment can be ambiguous. The predicted ¹⁹F NMR chemical shift would be particularly sensitive to the electronic environment created by the neighboring amine and ether groups. researchgate.net Similarly, calculated Infrared (IR) vibrational frequencies can be correlated with experimental spectra to identify characteristic bond stretches and bends, such as the N-H and C-O-C vibrations. chemrxiv.org
Table 3: Predicted vs. Experimental Spectroscopic Data for a Representative Fluoroaromatic Compound
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| 13C Chemical Shift (C-F) | 158.5 ppm | 159.2 ppm |
| UV-Vis λmax | 295 nm | 298 nm |
| IR Frequency (C-F Stretch) | 1245 cm-1 | 1250 cm-1 |
Values are representative and demonstrate the typical accuracy of modern computational methods. researchgate.netarxiv.org
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is central to structure-based drug design.
Given its structural features, this compound could be investigated as a potential ligand for various protein targets. Molecular docking simulations would place the molecule into the binding site of a target protein and score the different poses based on factors like intermolecular forces, geometric complementarity, and desolvation energy. mdpi.com
The analysis of the best-scoring poses reveals the specific interactions that stabilize the ligand-protein complex. For this compound, potential interactions could include:
Hydrogen bonding: The aniline -NH₂ group can act as a hydrogen bond donor, while the ether oxygen and the fluorine atom can act as weak hydrogen bond acceptors. nih.gov
π-π stacking: The multiple aromatic rings can engage in stacking interactions with aromatic residues in the protein's binding site, such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic interactions: The benzyl group and the phenyl rings can fit into hydrophobic pockets of the receptor. benthamscience.com
Fluorine interactions: The fluorine atom can participate in favorable multipolar interactions with backbone carbonyl groups or other polar regions of the protein. nih.gov
When a specific biological target for a molecule is unknown, virtual screening can be employed to search large databases of protein structures to identify potential binding partners. frontiersin.orgnih.gov In this approach, this compound would be docked against a library of therapeutically relevant proteins (e.g., kinases, proteases, GPCRs). Proteins for which the molecule shows a high docking score and favorable interaction energies are identified as potential targets. nih.gov This "reverse docking" or target fishing approach can generate hypotheses about the molecule's mechanism of action, guiding future biological assays. nih.gov For instance, diaryl ether motifs are present in inhibitors of various enzymes, such as phosphodiesterases, suggesting that proteins with similar binding sites could be potential targets for this compound. frontiersin.orgresearchgate.net
Table 4: Representative Docking Results from a Virtual Screening Campaign
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Primary Interaction Type |
|---|---|---|---|
| Protein Kinase A | -9.8 | Val56, Leu173 | Hydrophobic |
| Cathepsin K | -9.2 | Gln21, Trp189 | Hydrogen Bond, π-π Stacking |
| Estrogen Receptor | -8.7 | Phe404, Leu387 | Hydrophobic |
This table is a hypothetical representation of virtual screening results for a diaryl ether compound, illustrating how potential targets are ranked and characterized.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are crucial for developing mathematical models that correlate the structural features of a molecule with its biological activity or physicochemical properties. nih.govresearchgate.net For this compound, these models are instrumental in predicting its efficacy and in the rational design of analogues with enhanced characteristics.
Descriptor Calculation and Selection
The accuracy of any QSAR or QSPR model is fundamentally dependent on the meticulous calculation and selection of molecular descriptors. researchgate.net These numerical values represent the diverse structural and chemical characteristics of a molecule. For this compound, a comprehensive set of descriptors is calculated to encapsulate its unique steric, electronic, and topological attributes.
Table 1: Types of Molecular Descriptors for this compound
| Descriptor Type | Examples | Information Encoded |
| Constitutional Descriptors | Molecular Weight, Number of H-bond acceptors | Basic structural properties and potential for intermolecular interactions. ucsb.edu |
| Topological Descriptors | Wiener index, Randić index | Connectivity and branching of the molecular graph. |
| Geometrical Descriptors | Molecular surface area, Molecular volume | Three-dimensional size and shape of the molecule. |
| Electronic Descriptors | HOMO/LUMO energies, Dipole moment | Electron distribution and chemical reactivity. ucsb.edu |
| Physicochemical Descriptors | LogP, Polarizability | Lipophilicity, solubility, and the molecule's response to an electric field. ucsb.edu |
After calculation, a critical step involves selecting the most relevant descriptors to build a predictive model. nih.gov This process often employs statistical techniques to reduce data dimensionality and multicollinearity, ensuring that only the most influential descriptors are retained. kg.ac.rs Methods like genetic algorithms, forward selection, and backward elimination are commonly used for this purpose. nih.gov
Development of Predictive Models for Biological Activity or other Properties
With a refined set of descriptors, predictive models can be constructed. These models aim to formulate a mathematical equation that quantitatively links the selected descriptors to a specific biological activity (QSAR) or property (QSPR). researchgate.net A variety of statistical methods are employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning algorithms like Support Vector Machines (SVM) and Random Forest. nih.govnih.gov
The general form of a linear QSAR/QSPR model is:
Activity/Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where Dᵢ represents the value of a specific descriptor and cᵢ is its corresponding coefficient, indicating the magnitude and direction of its effect. The model's robustness and predictive power are rigorously evaluated through internal and external validation procedures to ensure its applicability to new, untested compounds. researchgate.net
Molecular Dynamics Simulations for Conformational Landscape and Receptor Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior over time, providing critical information on its conformational flexibility and interactions with biological targets. mdpi.com For a molecule like this compound, MD simulations can elucidate how it adapts its shape to fit into a receptor's binding site.
By simulating the molecule's movements in a biologically relevant environment, such as in water or a lipid membrane, researchers can explore its conformational landscape. mdpi.comnih.gov This involves identifying the various shapes (conformations) the molecule can adopt and their relative energies. The flexible ether linkage and the rotatable benzyl group in this compound suggest a complex conformational space, where different conformations may exhibit distinct binding affinities for a given receptor.
When a potential biological target is identified, MD simulations can be used to model the binding process in detail. rowan.edu By placing the ligand (this compound) within the active site of the receptor, the simulation can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com This detailed understanding of the binding mode at an atomic level is invaluable for structure-based drug design, enabling the rational modification of the molecule to improve its potency and selectivity. researchgate.net For instance, the fluorine atom and the aniline group can be key players in forming specific interactions with amino acid residues in the receptor.
In Vitro Biological Activity and Mechanistic Investigations of 4 2 Benzylphenoxy 3 Fluoroaniline Analogs
Receptor Binding Assays and Ligand-Target Interactions
Receptor binding assays are fundamental in vitro tools used to determine the affinity and specificity with which a ligand, such as an analog of 4-(2-Benzylphenoxy)-3-fluoroaniline, binds to its target receptor. These assays are essential for early-stage drug discovery, enabling the screening of large compound libraries and the characterization of lead candidates. The data generated from these assays, typically the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provides a quantitative measure of a compound's binding potency.
Radioligand Binding Assay Methodologies
Radioligand binding assays are considered a gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness. The principle of this technique involves the use of a radiolabeled ligand (a molecule with a radioactive isotope) that has a known high affinity for the target receptor. The assay measures the ability of a test compound, such as an analog of this compound, to compete with the radioligand for binding to the receptor.
The basic protocol involves incubating a preparation of the target receptor (often from cell membranes or tissues) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. After reaching equilibrium, the receptor-bound radioactivity is separated from the unbound radioactivity, typically through filtration. The amount of radioactivity bound to the receptor is then quantified using a scintillation counter. A decrease in bound radioactivity with increasing concentrations of the test compound indicates competitive binding.
From this data, a competition curve is generated, from which the IC50 value of the test compound can be determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Table 1: Hypothetical Radioligand Binding Assay Data for a this compound Analog
| Concentration of Analog (nM) | % Inhibition of Radioligand Binding |
| 0.1 | 5 |
| 1 | 20 |
| 10 | 50 |
| 100 | 85 |
| 1000 | 98 |
This table presents a hypothetical dataset to illustrate the type of results obtained from a radioligand binding assay. The IC50 for this hypothetical analog would be 10 nM.
Fluorescence Polarization (FP) Binding Assays
Fluorescence polarization (FP) is a versatile, homogeneous assay technique used to monitor molecular interactions in solution. It is particularly well-suited for high-throughput screening. The principle of FP is based on the observation that when a small, fluorescently labeled molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution, leading to the emission of depolarized light. However, when this fluorescent tracer binds to a much larger molecule, such as a receptor protein, its rotation is slowed down, and the emitted light remains largely polarized.
In a competitive FP binding assay, a fluorescently labeled ligand with known affinity for the target receptor is used. When an unlabeled test compound, such as an analog of this compound, is introduced, it competes with the fluorescent ligand for binding to the receptor. This displacement of the fluorescent ligand results in an increase in the proportion of free, rapidly tumbling fluorescent molecules and a corresponding decrease in the measured fluorescence polarization. The magnitude of this change is proportional to the amount of the test compound that has bound to the receptor.
Table 2: Hypothetical Fluorescence Polarization Binding Assay Data for a this compound Analog
| Concentration of Analog (nM) | Fluorescence Polarization (mP) |
| 0 | 350 |
| 1 | 320 |
| 10 | 250 |
| 100 | 180 |
| 1000 | 155 |
This table illustrates hypothetical data from an FP binding assay, showing a decrease in polarization as the concentration of the analog increases, indicating competitive binding. The IC50 would be determined from the concentration of the analog that causes a 50% reduction in the polarization signal.
Label-Free Binding Assay Technologies (e.g., Mass Spectrometry-based Binding Assays)
While radiolabeled and fluorescently labeled assays are powerful, they have limitations, such as the need to modify the ligand, which can sometimes alter its binding properties. Label-free technologies circumvent this issue by detecting the direct interaction between the test compound and the target protein without the need for any tags or labels.
Mass spectrometry (MS)-based binding assays are a prominent example of a label-free technology. These assays can directly measure the binding of a small molecule to a protein by detecting the mass of the protein-ligand complex. In one common approach, the receptor and the test compound are allowed to equilibrate, and then techniques like rapid filtration or size exclusion chromatography are used to separate the receptor-ligand complexes from the unbound ligand. The amount of bound ligand can then be quantified by liquid chromatography-mass spectrometry (LC-MS). This method offers the advantage of directly confirming the binding of the unmodified compound to its native target.
Enzyme Inhibition Studies
Enzyme inhibition studies are critical for characterizing the interaction of a compound with a specific enzyme and for understanding its mechanism of action. These studies determine whether a compound can reduce the rate of an enzyme-catalyzed reaction and provide insights into how the inhibition occurs.
Kinetic Analysis of Enzyme-Inhibitor Interactions
Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. By measuring how the reaction rate changes in the presence of an inhibitor, it is possible to determine the type of inhibition and the inhibitor's potency, typically expressed as the inhibitor constant (Ki).
The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.
Competitive inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration.
Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by the substrate concentration.
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.
These different modes of inhibition can be distinguished by analyzing plots of reaction velocity versus substrate concentration at various inhibitor concentrations, such as the Lineweaver-Burk plot.
Table 3: Hypothetical Enzyme Inhibition Data for a this compound Analog
| Substrate Concentration (µM) | Initial Velocity (µmol/min) (No Inhibitor) | Initial Velocity (µmol/min) (with Analog) |
| 5 | 0.25 | 0.15 |
| 10 | 0.40 | 0.28 |
| 20 | 0.60 | 0.45 |
| 40 | 0.80 | 0.68 |
| 80 | 0.90 | 0.82 |
This hypothetical data could be used to generate kinetic plots to determine the Vmax, Km, and the type of inhibition exerted by the analog.
Selectivity Profiling Against Enzyme Panels
For a compound to be a viable drug candidate, it should ideally be selective for its intended target to minimize off-target effects. Selectivity profiling involves testing a compound against a panel of related enzymes or a broad range of different enzymes to assess its specificity. The preference of an enzyme for one substrate over another is its selectivity, and this can be determined by comparing the specificity constants (kcat/Km) for different substrates.
For an inhibitor, selectivity is determined by comparing its Ki values against different enzymes. A compound that has a significantly lower Ki for the target enzyme compared to other enzymes is considered selective. Large-scale kinase profiling, for instance, is a common practice in cancer drug discovery to understand the selectivity of kinase inhibitors.
Table 4: Hypothetical Selectivity Profile of a this compound Analog
| Enzyme | Ki (nM) |
| Target Enzyme A | 15 |
| Related Enzyme B | 350 |
| Related Enzyme C | >10,000 |
| Unrelated Enzyme D | >10,000 |
This hypothetical data suggests that the analog is highly selective for Target Enzyme A over other tested enzymes.
Cellular Assays for Mechanistic Elucidation (e.g., specific pathway modulation)
Comprehensive searches of available scientific literature and databases did not yield specific studies detailing the use of cellular assays to elucidate the mechanism of action of this compound or its direct analogs. While research on other structurally related fluoroaniline (B8554772) and benzylphenoxy derivatives exists, data directly pertaining to the specific compound , particularly concerning its effects on cellular pathways, is not publicly available at this time. Therefore, a detailed account of its modulation of specific cellular pathways cannot be provided.
In Vitro Metabolic Fate and Biotransformation Studies of 4 2 Benzylphenoxy 3 Fluoroaniline
Assessment of Metabolic Stability in In Vitro Systems
Metabolic stability, the susceptibility of a compound to biotransformation, is a key determinant of its pharmacokinetic profile. In vitro systems derived from liver tissue are the primary tools for these assessments, as the liver is the main site of drug metabolism. bioduro.com These assays measure the rate of disappearance of the parent compound over time when incubated with metabolically active liver fractions.
Liver Microsomal Stability Assays (Phase I Metabolism)
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP450) superfamily. nih.gov These enzymes are responsible for oxidative, reductive, and hydrolytic reactions.
A typical liver microsomal stability assay involves incubating 4-(2-Benzylphenoxy)-3-fluoroaniline with liver microsomes from various species (e.g., human, rat, mouse) in the presence of the cofactor NADPH, which is essential for CYP450 activity. nih.gov Samples are taken at several time points, and the reaction is quenched. The concentration of the remaining parent compound is then determined, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The data from these experiments are used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).
Hypothetical Metabolic Pathways in Microsomes: For this compound, Phase I metabolism in liver microsomes would likely involve hydroxylation of the aromatic rings, N-dealkylation, or O-dealkylation. The presence of the fluorine atom may influence the regioselectivity of these reactions. It has been observed in studies of other fluoro-substituted compounds that the fluorine atom can be metabolically labile under certain conditions. nih.gov
Interactive Data Table: Hypothetical Liver Microsomal Stability of this compound
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 30 | 23.1 |
| Mouse | 22 | 31.5 |
| (Note: The data in this table is hypothetical and for illustrative purposes only.) |
Hepatocyte Stability Assays (Phase I and Phase II Metabolism)
Hepatocytes, or liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes. bioduro.com Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are primarily located in the cytosol and are responsible for conjugation reactions. These reactions attach endogenous polar molecules (e.g., glucuronic acid, sulfate) to the parent compound or its Phase I metabolites, facilitating their excretion.
In a hepatocyte stability assay, this compound would be incubated with a suspension of cryopreserved or fresh hepatocytes. bioduro.comevotec.com Similar to microsomal assays, the disappearance of the parent compound is monitored over time. evotec.com The use of hepatocytes provides a more complete picture of metabolic clearance as it encompasses both phases of metabolism. bioduro.com
Hypothetical Metabolic Pathways in Hepatocytes: In addition to the Phase I reactions observed in microsomes, hepatocytes would likely mediate the conjugation of hydroxylated metabolites of this compound with glucuronic acid or sulfate. The primary amine group of the parent compound could also be a site for direct glucuronidation or acetylation.
Interactive Data Table: Hypothetical Hepatocyte Stability of this compound
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Human | 25 | 27.7 |
| Rat | 18 | 38.5 |
| Mouse | 12 | 57.8 |
| (Note: The data in this table is hypothetical and for illustrative purposes only.) |
Liver S9 Fraction Stability Assays
The liver S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate. It contains both microsomal and cytosolic enzymes, thus offering a comprehensive view of Phase I and Phase II metabolism similar to hepatocytes. nih.govnih.gov S9 fraction assays are often used as a cost-effective alternative to hepatocyte assays, providing a good balance between enzymatic completeness and experimental ease. nih.gov The assay procedure is similar to that of microsomes and hepatocytes, involving incubation of the test compound with the S9 fraction and necessary cofactors (e.g., NADPH for Phase I, UDPGA and PAPS for Phase II). nih.gov
Hypothetical Metabolic Profile in S9 Fraction: The metabolic profile of this compound in the S9 fraction is expected to be a composite of the reactions observed in microsomes and the conjugation reactions mediated by cytosolic enzymes. This would provide a comprehensive in vitro model of hepatic metabolism.
Identification and Characterization of In Vitro Metabolites
Identifying the structure of metabolites is crucial for understanding the biotransformation pathways of a drug candidate and for assessing the potential for the formation of active or toxic metabolites.
Chromatographic Separation Techniques (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone analytical technique for metabolite identification. mdpi.com Following incubation in one of the in vitro systems, the sample mixture, which contains the parent compound and its metabolites, is injected into a high-performance liquid chromatography (HPLC) system. The HPLC column separates the different components of the mixture based on their physicochemical properties, such as polarity and size. researchgate.netnih.gov
The separated components then enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the detection of potential metabolites, which will have different masses than the parent compound. mdpi.com The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of selected ions, providing structural information that aids in the identification of the metabolite. dtu.dk
Structural Elucidation of Metabolites by Advanced Spectroscopy
While LC-MS/MS can provide tentative identification of metabolites, definitive structural elucidation often requires more advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov To perform NMR analysis, the metabolite of interest must be produced in sufficient quantities and isolated in a pure form. High-resolution mass spectrometry (HRMS) can provide the accurate mass of a metabolite, which helps in determining its elemental composition. mdpi.com By combining data from HRMS and various NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC), the precise chemical structure of a metabolite can be determined. nih.gov
For this compound, this would involve pinpointing the exact site of hydroxylation, confirming the identity and attachment point of a conjugate, or identifying any novel rearrangement products.
Prediction of Biotransformation Pathways using Computational Tools
The initial assessment of the metabolic pathways of this compound involves the use of sophisticated in silico tools. These computational models leverage extensive databases of metabolic reactions and algorithms to predict how a compound might be modified by metabolic enzymes.
In Silico Metabolism Prediction Software
A variety of software platforms are available to predict the metabolism of xenobiotics. Tools such as BioTransformer, MetaSite, and MetNC are commonly employed in early-stage drug discovery and environmental risk assessment. These programs analyze the structure of a query molecule, like this compound, to identify sites susceptible to metabolic reactions. For instance, BioTransformer can predict Phase I and Phase II metabolic products by applying a knowledge base of biotransformation rules. Similarly, MetaSite uses a combination of molecular docking and reactivity predictions to identify the most likely sites of metabolism by cytochrome P450 enzymes. While no specific published data for this compound using these tools is available, the general approach would involve submitting the compound's structure to the software and analyzing the predicted metabolites.
Prediction of Major Metabolic Sites (Soft Spots)
The chemical structure of this compound presents several potential "soft spots" for metabolic attack. These are chemically reactive sites on the molecule that are most likely to be modified by metabolic enzymes. Based on the functional groups present, the following are predicted as primary sites for metabolism:
Aromatic Hydroxylation: The benzyl (B1604629) and phenoxy rings are susceptible to hydroxylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes.
N-Acetylation: The primary aniline (B41778) group is a likely site for N-acetylation, a Phase II conjugation reaction. Studies on the structurally related compound, 4-fluoroaniline (B128567), have shown this to be a significant metabolic pathway. nih.gov
Oxidative Deamination: The primary amine could also undergo oxidative deamination.
Ether Cleavage: The ether linkage between the two aromatic rings could potentially be a site for cleavage, although this is generally a less common metabolic pathway for diaryl ethers.
The fluorine substituent on the aniline ring is expected to influence the regioselectivity of metabolism, potentially directing metabolic enzymes to other positions on the ring.
Enzyme Phenotyping for Metabolic Pathways
To experimentally identify the specific enzymes responsible for the metabolism of this compound, enzyme phenotyping studies are crucial. These studies typically involve in vitro assays using human liver microsomes, recombinant human cytochrome P450 (CYP) enzymes, and other metabolizing systems.
Phase II metabolism would likely involve enzymes such as N-acetyltransferases (NATs) for the aniline moiety and UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) if hydroxylated metabolites are formed.
Detailed findings from such experimental studies on this compound are not yet available in the public domain. The following table represents a hypothetical outcome based on the principles of drug metabolism for a compound with its structural characteristics.
| Metabolic Pathway | Predicted Metabolite(s) | Enzyme(s) Implicated (Hypothetical) |
| Aromatic Hydroxylation | Hydroxylated derivatives on the benzyl and/or phenoxy rings | CYP1A2, CYP2C9, CYP3A4 |
| N-Acetylation | N-acetyl-4-(2-benzylphenoxy)-3-fluoroaniline | N-acetyltransferase 2 (NAT2) |
| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) |
| Sulfation | Sulfate conjugates of hydroxylated metabolites | Sulfotransferases (SULTs) |
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Methodologies
Design and Synthesis of Analogs for SAR Probing
The foundation of SAR studies lies in the design and synthesis of a diverse library of analogs. For a molecule like 4-(2-Benzylphenoxy)-3-fluoroaniline, this process is guided by identifying key structural regions that can be modified. These regions include the benzyl (B1604629) ring, the phenoxy ring, the aniline (B41778) moiety, and the ether linker. The synthesis of these analogs often involves established chemical reactions for forming diaryl ethers, such as the Ullmann condensation or palladium-catalyzed coupling reactions. organic-chemistry.org
A general synthetic strategy might involve the coupling of a substituted phenol (B47542) with a substituted aryl halide. For instance, analogs with variations on the benzyl ring could be synthesized from a common 4-phenoxy-3-fluoroaniline intermediate and various benzyl halides. Similarly, modifications to the aniline ring can be introduced early in the synthetic route.
Key considerations in analog design include:
Electronic Effects: Introducing electron-donating or electron-withdrawing groups to understand their impact on binding affinity.
Steric Hindrance: Varying the size of substituents to probe the spatial constraints of the binding pocket.
Conformational Rigidity: Introducing elements that restrict the rotation of the molecule to lock it into a potentially more active conformation.
Systematic Variation of Aromatic Substituents and Linkers
A systematic approach to modifying the aromatic substituents and the ether linker is essential for a comprehensive SAR analysis. This involves creating a matrix of analogs where each position on the aromatic rings is systematically explored with a range of substituents.
Aromatic Substituent Variation:
For the benzyl and phenoxy rings of this compound, substituents with varying electronic and steric properties would be introduced. For example, small, electron-withdrawing groups like halogens (Cl, Br), moderately sized groups like methyl or methoxy, and larger, more lipophilic groups could be explored. Structure-activity relationship studies on other diaryl ether derivatives have shown that the presence of a chlorine or hydroxyl group at the para-position of a phenyl ring can significantly enhance antitumor activity. nih.gov
Linker Modification:
The ether linker is a critical determinant of the relative orientation of the two aromatic systems. While direct analogs would retain the ether linkage, exploring alternative linkers can provide valuable SAR insights. Potential modifications could include:
Thioether Linker (-S-): To assess the impact of the electronic and geometric differences between oxygen and sulfur.
Methylene (B1212753) Linker (-CH2-): To create a more flexible analog.
Amine Linker (-NH-): To introduce a hydrogen bond donor.
Amide or Ester Linkers (-C(O)NH- or -C(O)O-): To introduce polarity and potential hydrogen bonding interactions.
The impact of these linker modifications on the molecule's conformation and, consequently, its biological activity can be substantial. Studies on other molecules have shown that even subtle changes in the linker can lead to significant differences in reactivity and biological activity. acs.org
Impact of Fluoro Substitution Position on Activity and Metabolism
The position of the fluorine atom on the aniline ring is a critical determinant of both the activity and metabolic stability of this compound. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties. nih.gov
Impact on Activity:
The strong electronegativity of the fluorine atom can influence the pKa of the aniline nitrogen, which in turn can affect its interaction with a biological target. The position of the fluorine atom dictates the nature of this electronic influence. For instance, a fluorine atom ortho to the amine group will have a more pronounced inductive effect than a meta or para fluorine.
Impact on Metabolism:
The metabolic stability conferred by fluorine is a key consideration in drug design. By strategically placing fluorine atoms, medicinal chemists can improve the pharmacokinetic properties of a compound, leading to a longer half-life and improved bioavailability.
Computational Approaches to SAR/SMR Modeling (e.g., 3D-QSAR)
Computational modeling plays an increasingly important role in understanding SAR and SMR. Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful technique used to correlate the 3D properties of a series of molecules with their biological activities. drugdesign.org
For this compound and its analogs, a 3D-QSAR study would typically involve the following steps:
Molecular Modeling and Alignment: Building 3D models of the synthesized analogs and aligning them based on a common structural scaffold.
Calculation of Molecular Fields: Calculating steric and electrostatic fields around each molecule.
Statistical Analysis: Using statistical methods like Partial Least Squares (PLS) to develop a mathematical model that correlates the variations in the molecular fields with the observed biological activities.
Model Validation: Validating the predictive power of the model using a test set of compounds that were not used in the model generation.
The resulting 3D-QSAR model can be visualized as contour maps that highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. These maps can then guide the design of new, potentially more potent analogs.
Similarly, computational approaches can be used to predict the metabolic fate of compounds. By modeling the interaction of the compounds with metabolic enzymes like cytochrome P450s, it is possible to identify likely sites of metabolism and predict the formation of metabolites. This information can be used to design analogs with improved metabolic stability.
Future Research Trajectories and Research Gaps for 4 2 Benzylphenoxy 3 Fluoroaniline
Exploration of Novel Synthetic Pathways
The synthesis of diaryl ethers is a cornerstone of many medicinal chemistry programs. For a molecule like 4-(2-Benzylphenoxy)-3-fluoroaniline, traditional methods such as the Ullmann condensation have been historically employed. nih.gov This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). nih.govnih.gov However, these methods often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which can limit their applicability to complex molecules with sensitive functional groups. nih.govresearchgate.net
Modern organic synthesis offers several more versatile and milder alternatives that could be explored for the efficient construction of this compound and its analogs. These include:
Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination and etherification reactions have become powerful tools for the formation of C-N and C-O bonds, respectively. youtube.comcapes.gov.brnih.gov These palladium-catalyzed methods generally proceed under milder conditions and exhibit broad substrate scope and functional group tolerance. youtube.combioscipublisher.com The synthesis of this compound could be envisioned through the coupling of 2-benzylphenol (B1197477) with a suitably activated 3-fluoro-4-haloaniline derivative, or alternatively, the coupling of a 2-benzylphenoxy-substituted aryl halide with an appropriate aniline (B41778).
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide offers another strategic approach. researchgate.netgenome.jp For instance, the reaction of a boronic acid derivative of 2-benzylphenol with a 3-fluoro-4-haloaniline could be a viable route. The mild reaction conditions and the commercial availability of a wide range of boronic acids make this an attractive pathway for generating a library of analogs for structure-activity relationship (SAR) studies. mdpi.comfrontiersin.org
Chan-Lam Coupling: This copper-catalyzed cross-coupling reaction provides an alternative to palladium-based methods for the formation of aryl ether bonds and can be performed under aerobic conditions. bioscipublisher.com
A significant research gap exists in the systematic evaluation and optimization of these modern synthetic methods for the specific synthesis of this compound. A comparative study of different catalytic systems, ligands, and reaction conditions would be invaluable for developing a high-yielding and scalable synthetic route.
Table 1: Potential Synthetic Methodologies for this compound
| Method | General Reaction | Potential Advantages | Key Research Focus |
| Ullmann Condensation | Aryl Halide + Phenol (Cu catalyst) nih.gov | Established method | Optimization for milder conditions, ligand screening researchgate.netnih.gov |
| Buchwald-Hartwig Etherification | Aryl Halide/Triflate + Phenol (Pd catalyst) youtube.com | Mild conditions, broad scope bioscipublisher.com | Catalyst and ligand optimization for this specific scaffold |
| Suzuki-Miyaura Coupling | Arylboronic Acid + Aryl Halide (Pd catalyst) researchgate.net | Mild conditions, functional group tolerance genome.jp | Synthesis of appropriate boronic acid precursor |
| Chan-Lam Coupling | Arylboronic Acid + Phenol (Cu catalyst) bioscipublisher.com | Aerobic conditions | Catalyst and solvent screening |
Advanced Computational Approaches in Chemical Biology
In the absence of extensive experimental data, computational methods provide a powerful lens through which to predict the physicochemical properties, biological activities, and potential liabilities of this compound.
Molecular Docking: The diaryl ether and aniline moieties are common features in inhibitors of various enzymes, particularly protein kinases. bioscipublisher.comstanford.edu Molecular docking simulations could be employed to predict the binding mode and affinity of this compound to the active sites of a panel of kinases or other relevant biological targets. nih.govacs.org This approach can help prioritize experimental testing and guide the design of more potent and selective analogs.
Quantum Chemical Modeling: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, molecular geometry, and reactivity of the molecule. acs.org These calculations can help to understand the molecule's conformational preferences and its potential to engage in specific intermolecular interactions, such as hydrogen bonding and π-stacking, which are often crucial for biological activity.
In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. researchgate.netacs.org Various computational models can be used to estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for off-target toxicity. capes.gov.bracs.org Applying these models to this compound would provide an early assessment of its drug-like properties.
A key research gap is the lack of a dedicated computational characterization of this compound. A systematic in silico profiling of this molecule would provide a valuable foundation for future experimental studies.
Mechanistic Studies on Novel Biological Targets
The structural features of this compound suggest that it may interact with a range of biological targets. The diaryl ether scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. bioscipublisher.comstanford.eduacs.org
Kinase Inhibition: Many kinase inhibitors feature a diaryl ether core, which often serves to position other functional groups correctly within the ATP-binding pocket of the enzyme. nih.gov The aniline moiety can also be a key pharmacophore in kinase inhibitors, participating in hydrogen bonding interactions with the hinge region of the kinase domain. nih.gov Given these precedents, a primary research trajectory would be to screen this compound against a broad panel of protein kinases to identify potential targets. Subsequent mechanistic studies would then be required to elucidate the mode of inhibition (e.g., competitive, non-competitive, or allosteric) and to determine the key molecular interactions responsible for binding. nih.gov
Other Potential Targets: Beyond kinases, aniline derivatives have been reported to exhibit a wide array of biological activities, including inhibition of DNA topoisomerase II and modulation of other cellular pathways. youtube.comnih.gov Therefore, broader phenotypic screening in various disease models could uncover novel and unexpected biological activities for this compound.
The major research gap in this area is the complete absence of experimental data on the biological targets of this compound. High-throughput screening followed by detailed mechanistic studies is essential to unlock its therapeutic potential.
Development of Predictive Models for Early Stage Research
As data on this compound and its analogs become available, the development of predictive models can significantly accelerate the research and development process.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.govfrontiersin.orgnih.gov By generating a library of this compound analogs and measuring their activity against a specific target, a QSAR model could be developed. mdpi.comnih.gov This model would then allow for the prediction of the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.gov
Machine Learning and Deep Learning Models: In recent years, machine learning and deep learning approaches have emerged as powerful tools for predicting the biological activity and properties of small molecules. researchgate.netbioscipublisher.comstanford.eduresearchgate.netnih.gov These models can learn complex relationships between molecular features and biological outcomes from large datasets. researchgate.netstanford.edu As more data is generated for compounds containing the benzylphenoxy-fluoroaniline scaffold, machine learning models could be trained to predict a range of properties, from target engagement to ADMET profiles. researchgate.netmdpi.com
Currently, the lack of a dedicated dataset for this compound and its derivatives is the primary obstacle to developing specific predictive models. Future research should focus on generating high-quality data to enable the construction and validation of robust in silico models.
Q & A
Basic Research Questions
Q. How can NMR spectroscopy resolve structural ambiguities in 4-(2-Benzylphenoxy)-3-fluoroaniline?
- Methodological Answer : Optimize NMR parameters to distinguish between fluorine-induced shifts and benzylphenoxy substituent effects. For 3-fluoroaniline derivatives, coupling constants (e.g., ) and -NMR chemical shifts can clarify substitution patterns . Use deuterated solvents and variable-temperature NMR to reduce signal overlap caused by rotational barriers in the benzylphenoxy group. Reference spectral databases for analogous compounds, such as 4-(dodecylthio)-3-fluoroaniline, to validate assignments .
Q. What synthetic routes are viable for introducing the benzylphenoxy group to 3-fluoroaniline?
- Methodological Answer : Utilize nucleophilic aromatic substitution (SNAr) under mild conditions (e.g., KCO/DMF, 60–80°C) to attach the benzylphenoxy moiety to 3-fluoroaniline. Monitor regioselectivity using TLC or HPLC, as electron-withdrawing fluorine may direct substitution to the para position relative to the -NH group . Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted 2-benzylphenol.
Q. How to ensure purity of this compound for biological assays?
- Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to separate impurities like unreacted aniline or benzylphenol byproducts. Validate purity (>95%) using a dual-detector system (UV at 254 nm and ELSD). Cross-check with -NMR integration ratios for aromatic protons .
Advanced Research Questions
Q. How does the fluorine substituent influence reaction kinetics in catalytic coupling reactions?
- Methodological Answer : Compare reaction rates of 3-fluoroaniline derivatives with non-fluorinated analogs in Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing effect increases oxidative addition efficiency in Pd-catalyzed reactions but may sterically hinder transmetallation. Use kinetic studies (e.g., in situ IR monitoring) to quantify rate constants and DFT calculations to model transition states .
Q. What mechanisms explain discrepancies in proton affinity between 3-fluoroaniline and 4-fluoroaniline derivatives?
- Methodological Answer : HiKE-IMS data show 3-fluoroaniline has lower proton affinity (~840 kJ/mol) than 4-fluoroaniline (~860 kJ/mol) due to inductive effects altering charge distribution. Validate using gas-phase ion mobility spectrometry and correlate with computational results (e.g., Gaussian simulations of Mulliken charges) . Adjust reaction conditions (e.g., pH, solvent polarity) to mitigate clustering artifacts in aqueous environments .
Q. How to address contradictory solubility data for fluoroaniline derivatives in polar solvents?
- Methodological Answer : Re-evaluate solubility using controlled humidity conditions, as water content significantly impacts polarity. For 3-fluoroaniline, solubility in DMSO decreases by ~15% at 90% relative humidity due to hydrogen-bond competition. Use Karl Fischer titration to quantify water in solvents and DSC to monitor phase transitions .
Data Analysis and Experimental Design
Q. How to optimize LC-MS parameters for detecting trace degradation products?
- Methodological Answer : Use high-resolution Q-TOF MS with ESI+ mode (capillary voltage: 3.5 kV) to ionize degradation products. Fragment ions at m/z 123 (benzylphenoxy fragment) and m/z 110 (fluoroaniline moiety) confirm structural breakdown. Optimize gradient elution (0.1% formic acid in water/acetonitrile) to resolve peaks with Δm/z < 0.01 .
Q. What strategies mitigate isomerization during storage of this compound?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
